molecular formula C18H17FN4O B1684199 A-966492 CAS No. 934162-61-5

A-966492

Cat. No.: B1684199
CAS No.: 934162-61-5
M. Wt: 324.4 g/mol
InChI Key: AHIVQGOUBLVTCB-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A-966492 is a potent and selective inhibitor of poly(ADP-ribose) polymerase 1 (PARP1) and PARP2, enzymes critical for DNA repair. Discovered through structure-activity optimization of benzimidazole carboxamide derivatives, it exhibits a Ki of 1 nM for PARP1 and 1.5 nM for PARP2, with an EC₅₀ of 1 nM in cellular assays . Its chemical structure, (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide, enables high-affinity binding to the catalytic domain of PARP1/2, blocking their enzymatic activity and trapping them on damaged DNA . This mechanism potentiates synthetic lethality in BRCA-deficient cancers and enhances radiosensitization when combined with DNA-damaging agents like topotecan . This compound is orally bioavailable, crosses the blood-brain barrier, and demonstrates in vivo efficacy in melanoma and breast cancer models .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of A-966492 involves multiple steps, starting from commercially available starting materials. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and ethanol, with reaction temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: A-966492 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further characterized and utilized for different applications .

Scientific Research Applications

A-966492 has a wide range of scientific research applications, including:

Mechanism of Action

A-966492 exerts its effects by inhibiting the activity of poly(ADP-ribose) polymerase 1 and poly(ADP-ribose) polymerase 2 enzymes. These enzymes play a crucial role in the repair of single-strand DNA breaks. By inhibiting these enzymes, this compound prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly effective in cancer cells, which have a higher rate of DNA damage and repair .

Comparison with Similar Compounds

A-966492 belongs to the benzimidazole carboxamide class of PARP inhibitors, sharing structural and functional similarities with veliparib (ABT-888), niraparib (MK-4827), olaparib, and talazoparib. Below is a comparative analysis based on enzymatic selectivity, potency, and therapeutic applications:

Enzymatic Selectivity and Potency

Compound PARP1 IC₅₀ (nM) PARP2 IC₅₀ (nM) Selectivity Ratio (PARP1/2 vs. PARP3/TNKS1) Key Structural Features
This compound 1–5 2–8 >100-fold over PARP3/TNKS1 Pyrrolidine-substituted benzimidazole
Veliparib 1–3 2–5 >500-fold over PARP3/TNKS1 Unsubstituted benzimidazole
Niraparib 2–6 3–10 ~50-fold over PARP3/TNKS1 Cyclopropyl-substituted benzimidazole
Talazoparib 0.1–0.5 0.5–1 Low selectivity (broad PARP inhibition) Triazole-linked bicyclic structure

Key Findings :

  • Selectivity : Veliparib is the most selective for PARP1/2, followed by this compound, then niraparib. Talazoparib, while highly potent, exhibits broad PARP inhibition .
  • Potency : this compound’s IC₅₀ values (1–8 nM) are comparable to veliparib but weaker than talazoparib (IC₅₀ <1 nM) . However, this compound’s selectivity mitigates off-target effects on PARP3 and tankyrases (TNKS1), which are linked to Wnt signaling and cancer stemness .
  • Structural Basis : The pyrrolidine moiety in this compound enhances binding to PARP1’s catalytic domain, as evidenced by cocrystal structures (PDB: 3L3M), but reduces selectivity compared to veliparib’s simpler scaffold .

Key Findings :

  • Radiosensitization : this compound demonstrates superior radiosensitization (SER₅₀ = 1.53) when combined with topotecan and radiation in glioblastoma spheroids, outperforming veliparib (SER₅₀ = 1.2–1.5) . This is attributed to dual inhibition of PARP and topoisomerase I, which increases γ-H2AX foci (a marker of DNA damage) .

Mechanistic Differences

  • PARP Trapping : Talazoparib and rucaparib are potent PARP trappers, causing persistent DNA-PARP complexes, whereas this compound primarily inhibits catalytic activity with moderate trapping .
  • PARylation Inhibition : this compound is ~1000-fold weaker than talazoparib in suppressing PARylation (EC₅₀ = 1 nM vs. 0.001 nM) , reflecting a trade-off between selectivity and catalytic potency.

Biological Activity

A-966492 is a potent and selective inhibitor of the poly(ADP-ribose) polymerases (PARP) 1 and 2, which are critical enzymes involved in DNA repair mechanisms. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and virology.

This compound inhibits PARP1 and PARP2 with dissociation constants (Ki) of 1 nM and 1.5 nM, respectively, demonstrating its high potency . By inhibiting these enzymes, this compound disrupts the cellular DNA repair processes, leading to the accumulation of DNA damage, which is particularly effective in cancer cells that rely on PARP for survival following DNA-damaging therapies.

Pharmacokinetics

The pharmacokinetic profile of this compound shows promising characteristics:

  • Oral Bioavailability : Ranges from 34% to 72%.
  • Half-Life : Approximately 1.7 to 1.9 hours.
  • Blood-Brain Barrier Penetration : this compound is capable of crossing the blood-brain barrier, making it a candidate for treating central nervous system malignancies .

In Vitro Activity

In vitro studies indicate that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, it has shown efficacy in enhancing the effects of chemotherapeutic agents like temozolomide (TMZ) and carboplatin in models such as BRCA1-deficient breast carcinoma . Additionally, it has been tested against viral infections where inhibition of PARP1 dampened pseudorabies virus (PRV) replication in cell cultures .

In Vivo Efficacy

This compound has demonstrated effectiveness in several animal models:

  • Murine B16F10 Melanoma Model : Exhibited significant tumor growth inhibition.
  • BRCA1-deficient MX-1 Breast Carcinoma Model : Enhanced therapeutic outcomes when combined with conventional chemotherapy .

Combination Therapies

Recent studies have explored the synergistic effects of this compound when used in combination with other drugs:

  • Topotecan : A study showed that combining this compound with topotecan resulted in increased radiosensitivity in glioblastoma cells, enhancing the lethality of radiation therapy. The sensitizer enhancement ratio (SER) was reported to be as high as 1.53 when both drugs were administered alongside radiation therapy .

Case Study: Glioblastoma Treatment

In a preclinical study involving U87MG glioblastoma spheroids, this compound was combined with topotecan and radiation. The results indicated that this combination led to a significant increase in double-strand DNA breaks, as measured by γ-H2AX expression. The combination therapy resulted in a higher rate of cell death compared to monotherapies .

Treatment CombinationSER 50γ-H2AX Expression
This compound + Topotecan + Radiation1.53Increased
Topotecan Alone1.16Moderate
This compound AloneNot applicableLow

Q & A

Basic Research Questions

Q. What is the biochemical mechanism of A-966492 as a PARP inhibitor, and how does its potency compare to other PARP inhibitors?

this compound selectively inhibits PARP-1 and PARP-2 with Ki values of 1 nM and 1.5 nM, respectively, demonstrating high enzymatic affinity . Its whole-cell assay EC50 of 1 nM highlights its potency compared to Veliparib (IC50 ~10 μM in K562 cells) and Niraparib (IC50 ~1 μM in similar models) . Researchers should validate potency using in vitro PARylation assays (e.g., measuring PARylation LogEC50) to compare this compound with clinical-stage inhibitors like Olaparib or Rucaparib .

Q. How does this compound’s selectivity profile vary across cancer cell lines, and what experimental designs are optimal for assessing this?

this compound exhibits cell line-dependent activity, with IC50 values ranging from 0.1 μM (HeLa) to 10 μM (K562), suggesting variable PARP engagement or cellular repair pathway heterogeneity . To assess selectivity, use clonogenic assays paired with γ-H2AX immunofluorescence (a DNA damage marker) in diverse models (e.g., U87MG glioblastoma spheroids vs. K562 leukemia) . Include controls for PARP isoform knockdown to isolate PARP-1/2-specific effects.

Q. What validated in vitro and in vivo models are appropriate for studying this compound’s radiosensitization effects?

U87MG glioblastoma spheroids (300 µm diameter) treated with non-toxic this compound concentrations (1 µM) and 6MV X-ray irradiation are a robust model for radiosensitization studies. Clonogenic survival assays and γ-H2AX quantification are critical for evaluating DNA damage . For in vivo studies, consider xenograft models with concurrent Topotecan administration to mimic clinical combination therapy .

Advanced Research Questions

Q. How can researchers reconcile contradictory IC50 data for this compound across studies (e.g., 0.1 μM in HeLa vs. 10 μM in K562)?

Variability may stem from differences in PARP expression, baseline DNA damage repair capacity, or off-target effects. Address discrepancies by:

  • Profiling PARP-1/2 protein levels via Western blot in each cell line .
  • Using isogenic cell lines with CRISPR-mediated PARP-1/2 knockouts to isolate target-specific effects.
  • Incorporating metabolic activity assays (e.g., ATP quantification) to rule out cytotoxicity confounders .

Q. What methodological strategies enhance the therapeutic synergy of this compound with DNA-damaging agents like Topotecan or radiation?

Sequential dosing is critical: Pre-treatment with this compound (1 µM, 24 hours) prior to Topotecan or radiation maximizes PARP inhibition during DNA repair phases. Quantify synergy using the Sensitizer Enhancement Ratio (SER50), where this compound combined with X-ray and Topotecan achieves SER50 = 1.53 . Optimize dosing schedules using time-lapsed γ-H2AX tracking to align PARP inhibition with peak DNA damage.

Q. How do pharmacokinetic properties of this compound (e.g., P-glycoprotein interaction) influence experimental design in in vivo studies?

this compound is a P-glycoprotein substrate and inhibitor, which may alter blood-brain barrier penetration or drug efflux in tumors . To mitigate variability:

  • Use P-glycoprotein knockout murine models or co-administer inhibitors (e.g., Tariquidar).
  • Measure plasma and tumor drug concentrations via LC-MS/MS to correlate exposure with efficacy .

Q. What computational or comparative approaches validate this compound’s PARP-1 specificity against off-target kinases or epigenetic regulators?

Perform kinome-wide profiling (e.g., KINOMEscan) to rule out off-target kinase inhibition. Comparative PARylation inhibition assays (LogEC50) show this compound has lower potency than Talazoparib but higher selectivity than Veliparib . Molecular docking studies using PARP-1 crystal structures (PDB: 5DS3) can predict binding affinity differences .

Q. What mechanisms underlie potential resistance to this compound, and how can they be modeled experimentally?

Resistance may arise from upregulation of alternate DNA repair pathways (e.g., homologous recombination) or efflux pumps. To model:

  • Generate resistant cell lines via chronic this compound exposure (e.g., stepwise dose escalation over 6 months).
  • Perform RNA-seq to identify overexpressed genes (e.g., ABCB1/P-gp, BRCA1) .
  • Validate with siRNA knockdown rescue experiments.

Q. Methodological Considerations

Q. What biomarkers are most reliable for assessing this compound’s target engagement and efficacy in preclinical studies?

  • PARylation suppression : Quantify poly-ADP-ribose levels via ELISA or immunofluorescence .
  • DNA damage : γ-H2AX foci count (≥10 foci/cell indicates significant damage) .
  • Apoptosis : Caspase-3/7 activity assays or Annexin V staining .

Q. How should researchers design dose-escalation studies for this compound in combination therapies?

Use the Chou-Talalay combination index (CI) method to classify synergism (CI < 1), additive (CI = 1), or antagonism (CI > 1). For in vivo studies, apply the 3+3 design with toxicity endpoints (e.g., weight loss, hematologic toxicity) and efficacy metrics (tumor volume reduction ≥50%) .

Properties

IUPAC Name

2-[2-fluoro-4-[(2S)-pyrrolidin-2-yl]phenyl]-1H-benzimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c19-13-9-10(14-5-2-8-21-14)6-7-11(13)18-22-15-4-1-3-12(17(20)24)16(15)23-18/h1,3-4,6-7,9,14,21H,2,5,8H2,(H2,20,24)(H,22,23)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIVQGOUBLVTCB-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=C(C=C2)C3=NC4=C(C=CC=C4N3)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CC(=C(C=C2)C3=NC4=C(C=CC=C4N3)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586581
Record name 2-{2-Fluoro-4-[(2S)-pyrrolidin-2-yl]phenyl}-1H-benzimidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934162-61-5
Record name 2-{2-Fluoro-4-[(2S)-pyrrolidin-2-yl]phenyl}-1H-benzimidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.